molecular formula C20H19N5O2 B11016065 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Katalognummer: B11016065
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: KWLWOIKZHJRVTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a benzotriazinone core linked via an acetamide group to a 4-methylindole ethyl moiety. Benzotriazinone derivatives are pharmacologically significant due to their diverse biological activities, including enzyme inhibition and anticancer properties . Notably, this compound has been listed by the World Health Organization (WHO) under Recommended International Nonproprietary Names (INN), indicating its therapeutic relevance .

Eigenschaften

Molekularformel

C20H19N5O2

Molekulargewicht

361.4 g/mol

IUPAC-Name

N-[2-(4-methylindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C20H19N5O2/c1-14-5-4-8-18-15(14)9-11-24(18)12-10-21-19(26)13-25-20(27)16-6-2-3-7-17(16)22-23-25/h2-9,11H,10,12-13H2,1H3,(H,21,26)

InChI-Schlüssel

KWLWOIKZHJRVTE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der Syntheseroute beinhalten, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung von Durchflussreaktoren umfassen, die eine bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit ermöglichen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-[2-(4-Methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Wirkmechanismus

The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Indole-Based Acetamide Derivatives

Several indole-acetamide analogs (e.g., compounds 10j–10m from ) share structural motifs with the target compound. These derivatives feature a 1H-indole-3-yl core linked to substituted aryl groups via acetamide, but differ in their N-substituents (e.g., 4-chlorobenzoyl, naphthyl, nitrophenyl). Key comparisons include:

Property Target Compound Compound 10j Compound 10k
Core Structure Benzotriazinone + 4-methylindole ethyl 1H-Indole-3-yl + 4-chlorobenzoyl 1H-Indole-3-yl + naphthyl
Substituents 4-Methylindole, benzotriazinone 3-Chloro-4-fluorophenyl Naphthalen-1-yl
Melting Point Not reported 192–194°C 175–176°C
Synthetic Yield Not reported 8% 6%

Quinazolinone Acetamide Derivatives

Quinazolinone-based analogs (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) are structurally related but replace benzotriazinone with a quinazolinone ring. These compounds exhibit potent inhibition of enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis therapy .

Property Target Compound Quinazolinone Analog
Core Structure Benzotriazinone Quinazolinone
Biological Target Not explicitly reported InhA (Mycobacterium tuberculosis)
Key Substituents 4-Methylindole ethyl Phenyl, 6-chloro-2-methylquinazolinone

Sulfonamide-Linked Indole Acetamides

Compounds such as 31 and 36–37 (–7) incorporate sulfonamide groups instead of benzotriazinone. These analogs, derived from indomethacin, target cyclooxygenase (COX) enzymes but show lower synthetic yields (41–43%) .

Property Target Compound Sulfonamide Analog (31)
Linker Group Acetamide Sulfonamide
Substituents Benzotriazinone, 4-methylindole Trifluoromethylphenyl
Synthetic Yield Not reported 43%
  • Functional Differences: The sulfonamide group’s strong electron-withdrawing nature may reduce metabolic stability compared to the acetamide-benzotriazinone system, which could offer improved pharmacokinetics .

Oxadiazole-Containing Indole Acetamides

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replace benzotriazinone with oxadiazole, a heterocycle known for antioxidant activity. These compounds demonstrate moderate-to-high intestinal absorption and blood-brain barrier (BBB) permeability in silico .

Property Target Compound Oxadiazole Analog
Heterocycle Benzotriazinone 1,3,4-Oxadiazole
Bioactivity Not reported Antioxidant (DPPH assay)
Predicted BBB Permeability Not reported High
  • Therapeutic Potential: The target compound’s benzotriazinone group may offer unique redox properties compared to oxadiazoles, which are prone to metabolic oxidation .

Biologische Aktivität

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C_{19}H_{20}N_{4}O_{2}
Molecular Weight: 336.39 g/mol
IUPAC Name: N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
SMILES Notation: CN1C=CC=C1C(=O)NCCN2C=CC(=C2)C(=O)N3C=CC=C3N=N3

Synthesis

The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial steps include the formation of the indole derivative through Fischer indole synthesis, followed by the introduction of the benzotriazine moiety via cyclization reactions. The final product is obtained through acylation reactions using acetic anhydride or similar reagents.

Antimicrobial Activity

Research has indicated that compounds with structural similarities to N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)MBC (µg/mL)Target Organisms
Compound A0.56–12.502.08–16.67Bacillus cereus, S. aureus
Compound B1.993.98L. monocytogenes
N-[2-(4-methyl... ]TBDTBDTBD

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. It has been found to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that derivatives of benzotriazine exhibited IC50 values in the micromolar range against breast cancer cells.

The biological activity of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can be attributed to its interaction with various molecular targets:

  • DNA Intercalation: The benzotriazine moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The indole component can inhibit key enzymes involved in cancer progression and microbial resistance.
  • Signal Pathway Modulation: The compound may modulate signaling pathways related to apoptosis and inflammation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several indole derivatives against common pathogens responsible for nosocomial infections. The results indicated that N-[2-(4-methyl... ] demonstrated superior activity compared to standard antibiotics.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines showed that treatment with N-[2-(4-methyl... ] resulted in significant inhibition of cell growth and induced apoptosis markers after 48 hours of exposure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.